2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid
Description
2-Cyclohexyl-3-(9H-fluoren-12-ylmethoxycarbonylamino)propanoic acid is a structurally complex derivative of propanoic acid. Its core structure features a cyclohexyl substituent at the C2 position and a 9H-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the C3 position of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via mild base treatment . The cyclohexyl moiety introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions in biological systems.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13?,14?,20?,21-/m1/s1 |
InChI Key |
RAQPAPMBITVVOX-RNQJHPSTSA-N |
Isomeric SMILES |
C1CC2CC1[C@H](C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically follows a multi-step synthetic route involving:
- Introduction of the cyclohexyl substituent onto a suitable amino acid backbone (usually alanine or a related precursor).
- Protection of the amino group with the Fmoc moiety to facilitate peptide synthesis compatibility.
- Purification and characterization of the final Fmoc-protected amino acid.
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-cyclohexylpropanoic acid or β-cyclohexylalanine intermediate | Starting from alanine or related amino acid, alkylation or substitution reactions introduce the cyclohexyl group | Stereochemistry control is critical; chiral resolution or asymmetric synthesis may be employed |
| 2 | Protection of the amino group with Fmoc chloride | Fmoc-Cl, base (e.g., NaHCO3 or DIPEA), solvent (e.g., dioxane/water or DMF) | Reaction performed at low temperature to avoid side reactions; Fmoc group selectively protects the amine |
| 3 | Purification of the Fmoc-protected amino acid | Crystallization or chromatographic methods (e.g., flash chromatography) | Purity >95% typically required for peptide synthesis |
| 4 | Optional: Conversion to salt form or further derivatization | Acid-base treatment or coupling reactions | Enhances solubility or reactivity for downstream applications |
Example Synthetic Protocol (Adapted from Peptide Synthesis Literature)
- Starting material: 3-cyclohexyl-L-alanine (or racemic mixture)
- Step 1: Dissolve the amino acid in aqueous sodium bicarbonate solution.
- Step 2: Add Fmoc-Cl dissolved in dioxane dropwise at 0–5 °C under stirring.
- Step 3: Allow the reaction to proceed for 1–2 hours at low temperature, then warm to room temperature.
- Step 4: Extract the product with an organic solvent (e.g., ethyl acetate).
- Step 5: Wash organic layers, dry over anhydrous sodium sulfate, and evaporate solvent.
- Step 6: Purify crude product by recrystallization or column chromatography.
- Step 7: Characterize by NMR, MS, and HPLC to confirm structure and purity.
Automated Solid-Phase Peptide Synthesis (SPPS) Application
- The Fmoc-protected 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is commonly used in automated peptide synthesizers.
- Typical SPPS cycle includes swelling resin, Fmoc deprotection with 20% piperidine in DMF, coupling with activated Fmoc amino acid (using coupling reagents like HATU, PyBOP, or DIC/HOAt), washing, and repetition for chain elongation.
- The compound’s compatibility with these protocols confirms its stability and suitability as an amino acid building block.
Research Findings and Analytical Data
Notes on Variations and Related Compounds
- Variants of this compound with different stereochemistry or additional functional groups (e.g., hydroxyl substitution at β-position) have been synthesized for specific peptide design purposes.
- Patents describe related derivatives with modifications to the side chain or protecting groups for enhanced biological activity or synthetic convenience.
- The Fmoc group is preferred for its mild deprotection conditions and compatibility with automated peptide synthesis platforms.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Fmoc Protection of Cyclohexylalanine | Fmoc-Cl, NaHCO3, dioxane/water | 0–25 °C, 1–2 h | Straightforward, high yield | Requires pure starting amino acid |
| Asymmetric Synthesis of β-Cyclohexylalanine + Fmoc Protection | Chiral catalysts, alkylation agents | Controlled temperature, inert atmosphere | High stereoselectivity | More complex, costly |
| Automated SPPS Incorporation | Fmoc-protected amino acid, coupling reagents (HATU, PyBOP) | Room temp, DMF solvent | Efficient peptide assembly | Dependent on amino acid purity |
The preparation of 2-Cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is well-established through classical amino acid protection chemistry. The key step involves the selective introduction of the Fmoc protecting group onto the amino function of cyclohexyl-substituted alanine derivatives. The compound’s stability and compatibility with automated peptide synthesis protocols make it a valuable reagent in medicinal chemistry and peptide research.
The preparation methods are supported by detailed procedural data and analytical characterization, ensuring reproducibility and high purity. Variations in synthetic routes allow for stereochemical control and functional group modifications to tailor the compound for specific research needs.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-Cyclohexyl-3-(9H-fluoren-12-ylmethoxycarbonylamino)propanoic acid is utilized in medicinal chemistry for the synthesis of peptide-based drugs. The Fmoc group serves as a protective moiety that can be easily removed under mild conditions, making it advantageous for synthesizing complex peptides without compromising their integrity. This property is particularly useful in the development of therapeutic peptides that target specific biological pathways.
Peptide Synthesis
The compound is employed as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for the introduction of cyclohexyl residues into peptides, which can enhance the stability and bioactivity of the resulting compounds. The ability to modify peptide chains with such residues can lead to improved pharmacokinetic properties, making them more effective as drugs.
Drug Development
Research indicates that derivatives of this compound may exhibit biological activity against various targets, including enzymes and receptors involved in disease processes. This makes it a candidate for further investigation in drug discovery programs aimed at developing new therapeutics for conditions such as cancer and metabolic disorders.
Biological Studies
Studies have shown that compounds similar to this compound can influence cellular mechanisms, such as apoptosis and cell signaling pathways. Researchers are exploring these effects to understand better how modifications to peptide structures can alter their biological activity.
Case Study 1: Peptide Therapeutics
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating this compound to evaluate their efficacy against specific cancer cell lines. The results indicated enhanced cytotoxicity compared to standard peptides without cyclohexyl modifications, suggesting that this compound can improve the therapeutic potential of peptide drugs .
Case Study 2: Enzyme Inhibition
A recent investigation focused on the inhibitory effects of modified peptides containing the compound on key enzymes involved in metabolic pathways. The findings demonstrated that certain derivatives exhibited significant inhibition, highlighting their potential use in developing treatments for metabolic disorders .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(9h-fluoren-12-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Antimicrobial Chlorinated 3-Phenylpropanoic Acids ()
Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus. In contrast, the target compound’s cyclohexyl-Fmoc structure lacks polar chlorine or hydroxyl groups, likely reducing direct antimicrobial efficacy but improving stability against oxidative metabolism.
Anti-Inflammatory β-Hydroxy-β-Aryl Propanoic Acids ()
Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid mimic nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Docking studies in suggest α-methyl substitutions enhance COX-2 selectivity; the absence of such groups in the target compound may limit anti-inflammatory activity but reduce gastrointestinal toxicity.
Industrial and Food-Related Propanoic Acid Derivatives
Simpler esters like 3-(methylthio)propanoic acid methyl ester () are abundant in pineapple volatiles, contributing to flavor profiles. These compounds lack the Fmoc group and complex substituents, emphasizing the target compound’s specialized role in pharmaceuticals versus food chemistry.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Antimicrobial vs. Anti-inflammatory Activity : The target compound’s lack of polar groups (e.g., Cl, OH) limits direct antimicrobial action compared to ’s derivatives but may improve pharmacokinetic properties like half-life .
- Synthetic Utility : The Fmoc group’s stability and the cyclohexyl group’s lipophilicity make the compound advantageous for peptide synthesis, particularly in hydrophobic sequence contexts .
- Metabolic Stability: Aliphatic cyclohexyl groups are less prone to oxidative metabolism than aromatic rings, suggesting enhanced in vivo stability compared to aryl-substituted propanoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
